![molecular formula C13H21N3O B2967628 1-(4-(Dimethylamino)phenethyl)-3-ethylurea CAS No. 1207043-90-0](/img/structure/B2967628.png)
1-(4-(Dimethylamino)phenethyl)-3-ethylurea
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Overview
Description
4-(Dimethylamino)phenethyl alcohol is an aromatic compound containing both phenol and amine functional groups . It is a more effective accelerator than N,N-dimethyl-p-toluidine (TD) for bone cement curing .
Molecular Structure Analysis
The molecular formula of 4-(Dimethylamino)phenethyl alcohol is C10H15NO . The linear formula is (CH3)2NC6H4CH2CH2OH .Physical And Chemical Properties Analysis
4-(Dimethylamino)phenethyl alcohol is a crystalline powder with a white to light brown color . It has a melting point of 53.9°C to 55.1°C and a boiling point of 116.0°C (0.1 mmHg) .Scientific Research Applications
Nonpeptide Agonist Discovery
A significant application is the discovery of nonpeptidic agonists for receptors, such as the urotensin-II receptor. One study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist, highlighting its potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Supramolecular Chemistry
Another realm of application is in supramolecular chemistry, where 1,2,4,5-benzenetetracarboxylic acid forms complexes with aza donor molecules, including 4-(N,N-dimethylamino)pyridine. This work contributes to our understanding of crystal engineering and supramolecular assemblies, offering insights into host-guest systems and molecular tape formation (Arora & Pedireddi, 2003).
Eco-Friendly Chemical Syntheses
The compound has been used in eco-friendly chemical syntheses, such as the solvent-free preparation of ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, showcasing its role in promoting sustainable chemical processes (Meddad et al., 2001).
Material Science
In materials science, the compound contributes to the development of novel materials with unique properties, such as polymorphism-dependent aggregation-induced emission behaviors. This application is crucial for creating materials with tunable optical properties for various technological applications (Botta et al., 2016).
Bioconjugation Studies
The compound's derivatives have been used in studies examining the effects on circular dichroism measurements, important for understanding bioconjugation and peptide synthesis techniques (Kubilius & Tu, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-[4-(dimethylamino)phenyl]ethanol , are known to interact with various biological targets
Mode of Action
Similar compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds are known to participate in electrophilic aromatic substitution reactions . This suggests that the compound may affect pathways involving aromatic compounds.
Pharmacokinetics
Similar compounds are known to have certain properties such as solubility and stability that can impact their bioavailability .
Result of Action
Similar compounds are known to cause skin irritation, eye irritation, and respiratory irritation . These effects may be indicative of the compound’s potential impact at the molecular and cellular level.
Action Environment
The action of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances
Safety and Hazards
Biochemical Analysis
Biochemical Properties
This suggests that 1-(4-(Dimethylamino)phenethyl)-3-ethylurea may interact with various enzymes, proteins, and other biomolecules in a pH-dependent manner .
Cellular Effects
Compounds with similar structures have been shown to influence cellular function . For instance, 4-Dimethylaminophenol, a compound with a similar dimethylamino group, has been found to affect cellular respiration .
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been studied in animal models, providing valuable insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Computational methods have been developed to predict the subcellular localization of proteins, which could potentially be applied to this compound .
properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-14-13(17)15-10-9-11-5-7-12(8-6-11)16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZJPTDYGHUEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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